Araloside V

描述

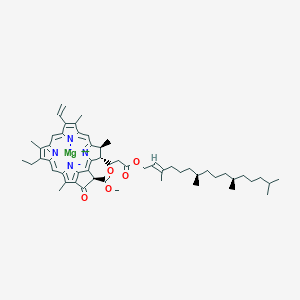

Araloside V, also known as Congmunoside V, is a triterpenoid sapon

科学研究应用

Intestinal Absorption Mechanisms : Araloside A, similar to Araloside V, has been studied for its absorption mechanisms in the small intestine and Caco-2 cell model, suggesting involvement in multiple transport pathways (Yang et al., 2018).

Antitumor Effects : Araloside A demonstrated considerable antitumor effects on human kidney cancer cell lines, suggesting a potential application for Araloside V in cancer treatment (Yu et al., 2011).

Cardioprotection : Research on Araloside C, closely related to Araloside V, showed cardioprotective effects against myocardial ischemia/reperfusion injury, potentially involving heat shock protein 90 (Wang et al., 2017).

Gastroprotective Activity : Araloside A exhibited significant reduction of gastric lesions and ulcers in rats, highlighting the gastroprotective potential of Araloside V (Lee et al., 2005).

Stress Response : Studies on rats indicated that Araloside can enhance the ability to withstand acute stress (Ying, 2005).

Synergistic Antioxidant Effects : Araloside A and L-Ascorbic Acid were found to have synergistic antioxidant effects, indicating a potential application in oxidative stress-related diseases (Tian et al., 2021).

Hemodynamic Effects : Research on Aralosides' influence on rat hemodynamics suggested a dose-dependent positive inotropic action on myocardium (Jing, 2001).

Antiviral Effects : Aralosides showed significant anti-viral effects against various viruses, protecting cells from infection (Li et al., 1994).

Anti-inflammatory and Anti-cancer Activities : Araloside A was found to have anti-inflammatory activity inhibiting NO production and anti-cancer activity against certain cancer cells (Lee et al., 2018).

Protection Against Cardiac Stress : Araloside C was effective in reducing hypoxia/reoxygenation-induced apoptosis in H9c2 cardiomyocytes, potentially by increasing HSP90 expression (Du et al., 2018).

Tissue Distribution : Research on Araloside A's tissue distribution in rats indicated a significant presence in various organs, especially the liver, with implications for treating hepatic diseases (Guo et al., 2017).

Influence on Cardiac Function : Studies on the effects of Aralosides on cardiac function in rats with myocardial ischemia and reperfusion provided insights into its potential mechanism of action (Wei-xing, 2010).

属性

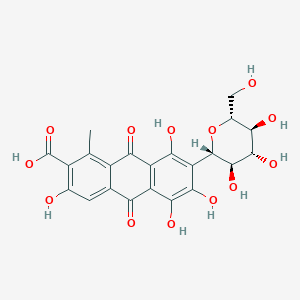

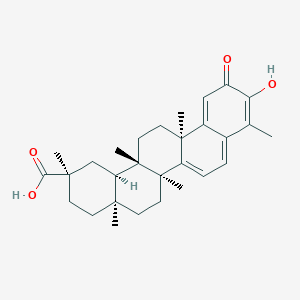

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H88O23/c1-49(2)14-16-54(48(69)77-46-41(68)38(65)34(61)27(21-57)72-46)17-15-52(6)23(24(54)18-49)8-9-30-51(5)12-11-31(50(3,4)29(51)10-13-53(30,52)7)74-47-43(76-45-40(67)37(64)33(60)26(20-56)71-45)42(35(62)28(22-58)73-47)75-44-39(66)36(63)32(59)25(19-55)70-44/h8,24-47,55-68H,9-22H2,1-7H3/t24-,25+,26+,27+,28+,29-,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42-,43+,44-,45-,46-,47-,51-,52+,53+,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROYUZKXUGPCPD-WEHHMEJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H88O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1105.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Araloside V | |

CAS RN |

340963-86-2 | |

| Record name | Araliasaponin V | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340963-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。